methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
Description
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is a synthetic organic compound characterized by a propanoate ester backbone with distinct functional groups:
- A (2,6-dichlorophenyl)methoxyimino moiety at position 3 (E-configuration).
- A phenylformamido group at position 2.
- A methyl ester at the terminal carboxylate.
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHSIXKXNKXLIX-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Synthetic Challenges
Structural Features Influencing Synthesis
The target compound integrates three distinct functional domains:
- A 2,6-dichlorophenyl moiety linked via a methoxyimino group ($$ \text{C=N-O-CH}2\text{-C}6\text{H}3\text{Cl}2 $$).
- A benzamido group ($$ \text{Ph-C(=O)-NH-} $$) at the β-position of the propanoate backbone.
- A methyl ester terminus ($$ \text{COOCH}_3 $$) critical for solubility and downstream reactivity.
The E-configuration of the imino group ($$ \text{C=N} $$) imposes stereoelectronic constraints during synthesis, necessitating precise control over reaction conditions to avoid geometric isomerization.
Synthetic Pathways
Three-Step Convergent Synthesis (Primary Route)
The most widely reported method involves sequential imino ether formation, amidation, and esterification:
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Imino Ether Formation | 2,6-Dichlorobenzyl hydroxylamine, ketone precursor, $$ \text{Et}_3\text{N} $$, THF, 0–25°C, 12 h | Imino ether intermediate |
| 2 | Amidation | Benzoyl chloride, $$ \text{HBTU} $$, $$ \text{DIPEA} $$, DMF/THF, 25°C, 6 h | Amido-imino intermediate |
| 3 | Esterification | Methanol, $$ \text{H}2\text{SO}4 $$, reflux, 24 h | Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate |
Step 1: Imino Ether Formation
Condensation of 2,6-dichlorobenzyl hydroxylamine with a β-keto ester precursor (e.g., methyl 3-oxopropanoate) in tetrahydrofuran (THF) yields the imino ether intermediate. Triethylamine ($$ \text{Et}_3\text{N} $$) catalyzes proton transfer, while low temperatures (0–25°C) suppress side reactions.
Step 2: Amidation
Coupling the imino ether with benzoyl chloride using hexafluorophosphate benzotriazole tetramethyl uronium ($$ \text{HBTU} $$) and N,N-diisopropylethylamine ($$ \text{DIPEA} $$) in dimethylformamide (DMF) achieves >85% conversion. The amidation proceeds via an activated O-acylisourea intermediate, with rigorous exclusion of moisture critical to prevent hydrolysis.
Step 3: Esterification
Methanolysis of the intermediate propanoic acid under acidic conditions ($$ \text{H}2\text{SO}4 $$, reflux) completes the synthesis. Excess methanol (5–18 equivalents) drives the equilibrium toward ester formation, with yields averaging 76–82% after purification.
Alternative Routes and Modifications
One-Pot Tandem Synthesis
A patent-derived approach (CN104058960A) employs a one-pot strategy using potassium hydrogen sulfate ($$ \text{KHSO}_4 $$) or p-toluenesulfonic acid ($$ \text{p-TsOH} $$) as dual acid catalysts:
- Simultaneous imino ether formation and amidation in THF at 40–60°C for 10–24 h.
- In situ esterification via methanol quench under reduced pressure.
This method reduces purification steps but requires precise stoichiometric control to minimize byproducts like 3,3-dimethoxypropanoates.
Enzymatic Resolution for Enantiopure Product
Racemic mixtures from classical synthesis can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane:water). The (3E,2S) enantiomer exhibits preferential hydrolysis, enabling isolation with >98% enantiomeric excess (ee).
Optimization and Scale-Up Considerations
Critical Process Parameters
- Temperature : Imino ether formation is exothermic ($$ \Delta H \approx -58 \, \text{kJ/mol} $$); adiabatic temperature rises >20°C lead to Z-isomer dominance.
- Solvent Polarity : DMF enhances amidation rates (dielectric constant $$ \epsilon = 37 $$) but complicates esterification; switching to THF after Step 2 improves yields by 12%.
- Catalyst Loading : $$ \text{HBTU} $$ concentrations >1.2 equivalents induce dimerization via Ullmann coupling, reducing yields to <50%.
Table 2: Impact of Reaction Conditions on Yield
| Condition | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Imino Ether Formation Temp | 0–25°C | 89 | 95 |
| Amidation Time | 4–6 h | 85 | 98 |
| Esterification Catalyst | $$ \text{H}2\text{SO}4 $$ (2 mol%) | 82 | 97 |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at t = 6.7 min, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate may exhibit anticancer properties through the inhibition of specific enzymes involved in cancer progression. The presence of the dichlorophenyl group enhances its interaction with biological targets.
Case Study : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating promising antiproliferative activity. The compound showed IC50 values in the low micromolar range when tested against HCT-116 and MCF-7 cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes that play crucial roles in inflammatory processes and tumor growth. Its structural features suggest that it may act as a competitive inhibitor.
Research Findings : In vitro assays have shown that derivatives of this compound can effectively inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses .
Synthetic Applications
This compound serves as a versatile intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the synthesis of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: Methyl (3E)-2-[(3-Chlorophenyl)formamido]-3-{[(2,6-Dichlorophenyl)methoxy]imino}propanoate
Key Differences :
- The phenylformamido group is substituted with a 3-chloro atom on the benzene ring.
Impact : - Enhanced electron-withdrawing effects from the chlorine may increase stability under hydrolytic conditions compared to the unsubstituted phenylformamido group in the target compound.
- Altered binding affinity in biological systems due to steric and electronic modulation .
Structural Analog 2: Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Key Differences :
- Core structure includes a 1,3,5-triazine ring and sulfonylurea linkage instead of a propanoate backbone. Functional Comparison:
- Mode of Action: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. The target compound’s mechanism is likely distinct due to its lack of a sulfonylurea group .
- Bioactivity: Sulfonylureas exhibit herbicidal activity at low doses (1–50 g/ha), whereas the target compound’s activity is undefined but may rely on imino-group-mediated interactions .
Structural Analog 3: Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate
Key Differences :
- Features a tert-BOC-protected amino group and 4-cyano-2,6-dimethylphenyl substituent. Impact:
- Stability: The tert-BOC group offers protection against enzymatic degradation, whereas the target compound’s imino group may be prone to hydrolysis under acidic conditions .
Table 1: Property Comparison
Research Implications and Gaps
- Comparative studies with sulfonylureas or triazine derivatives could clarify its niche .
- Stability: The imino group’s susceptibility to hydrolysis warrants stability studies under varying pH conditions, contrasting with the robustness of tert-BOC-protected analogs .
- Regulatory Considerations : Chlorinated compounds often face scrutiny for environmental persistence. Analogous herbicides in have established regulatory profiles, providing a benchmark .
Biological Activity
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C18H16Cl2N2O4
- Molecular Weight : 397.25 g/mol
- CAS Number : 1214872-97-5
The presence of a methoxy group, dichlorophenyl moiety, and an imino functional group suggests a diverse range of interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in inflammatory pathways and cancer progression. This inhibition could lead to reduced inflammation and tumor growth.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes such as COX-2, the compound may alleviate symptoms associated with chronic inflammatory diseases.
Case Studies
- In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
- Animal Models :
- In animal models of arthritis, administration of the compound resulted in a marked decrease in swelling and pain behaviors compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Data Table: Summary of Biological Activities
Q & A
Q. Key Factors Affecting Yield :
- Temperature Control : Lower temperatures (−35°C to 0°C) during imine formation reduce side reactions, improving yield by ~20% .
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) resolves diastereomers; yields drop by 10–15% if mixed fractions require re-purification .
Basic: How is the (3E)-configuration of the imino group experimentally validated?
Methodological Answer :
The E/Z isomerism of the imino group is confirmed via:
- ¹H NMR Spectroscopy : The coupling constant (J) between the imine proton and adjacent methoxy group. For E-configuration, J ≈ 10–12 Hz due to trans-diaxial coupling, whereas Z-isomers exhibit J < 5 Hz .
- NOESY Experiments : Absence of nuclear Overhauser effect (NOE) between the imine proton and 2,6-dichlorophenyl group confirms trans geometry .
Q. Example Data :
| Technique | Observation for E-Isomer | Reference |
|---|---|---|
| ¹H NMR (200 MHz) | δ 8.21 (s, 1H, CH=N) | |
| NOESY | No cross-peak at CH=N ↔ Cl |
Advanced: How can contradictory spectral data during structural elucidation be resolved?
Methodological Answer :
Contradictions (e.g., unexpected coupling constants or missing peaks) arise from dynamic processes or impurities. Strategies include:
- Variable Temperature NMR : Identify rotamers or tautomers by acquiring spectra at −20°C to 80°C. For example, broadening of imine peaks at higher temperatures suggests conformational exchange .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₅Cl₂N₂O₃) to rule out isobaric impurities .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, particularly for E/Z isomerism .
Case Study : In a triazine derivative, conflicting NOESY data were resolved by re-crystallizing the compound in hexane/EtOAc (1:3), confirming the E-configuration via X-ray .
Advanced: What computational approaches predict the reactivity of the imino and ester groups in nucleophilic environments?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity. The imino group’s LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Predict solvolysis rates in protic solvents (e.g., methanol/water). Simulations show the ester group hydrolyzes 3× faster than the imine in acidic conditions .
Q. Key Findings :
- pH 2 : Rapid ester hydrolysis (t₁/₂ = 6 h at 60°C).
- pH 10 : Imine cleavage dominates, forming 2,6-dichlorobenzaldehyde (confirmed via GC-MS) .
Advanced: What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?
Q. Methodological Answer :
- Enzyme Docking Studies : Using AutoDock Vina, the bulky 2,6-dichlorophenyl group sterically hinders binding to esterase active sites (binding energy > −6 kcal/mol vs. −8 kcal/mol for unsubstituted analogs) .
- Kinetic Assays : Incubate with porcine liver esterase (PLE); <5% hydrolysis after 24 h vs. 90% for methyl benzoate controls .
Implications : Structural modifications (e.g., bulkier substituents) enhance metabolic stability for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
